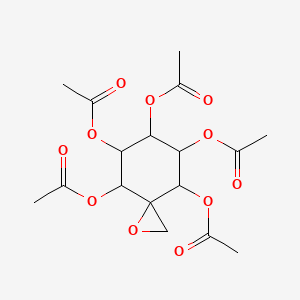

Myoinositol 12-O, C-methylene-1-pentaacetate

描述

属性

CAS 编号 |

5348-95-8 |

|---|---|

分子式 |

C17H22O11 |

分子量 |

402.3 g/mol |

IUPAC 名称 |

(4,5,7,8-tetraacetyloxy-1-oxaspiro[2.5]octan-6-yl) acetate |

InChI |

InChI=1S/C17H22O11/c1-7(18)24-12-13(25-8(2)19)15(27-10(4)21)17(6-23-17)16(28-11(5)22)14(12)26-9(3)20/h12-16H,6H2,1-5H3 |

InChI 键 |

XVEACTPJNKPHGA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1C(C(C2(CO2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of myoinositol 12-O, C-methylene-1-pentaacetate typically involves the acetylation of myo-inositol. The process begins with the protection of hydroxyl groups followed by selective deprotection and subsequent acetylation. Common reagents used in these reactions include acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of myoinositol derivatives often involves large-scale fermentation processes using genetically engineered microorganisms. For instance, recombinant Escherichia coli strains have been utilized to produce myo-inositol through metabolic engineering strategies .

化学反应分析

Types of Reactions

Myoinositol 12-O, C-methylene-1-pentaacetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .

科学研究应用

Role in Polycystic Ovary Syndrome (PCOS)

Clinical Efficacy : Myoinositol has been extensively studied for its effects on women with PCOS. Research indicates that myoinositol supplementation can improve insulin sensitivity and hormonal balance, leading to enhanced ovarian function. A study comparing myoinositol with metformin demonstrated that both treatments effectively reduced body mass index and improved menstrual irregularities in women with PCOS .

Mechanism of Action : Myoinositol acts as a second messenger for follicle-stimulating hormone (FSH), promoting ovarian follicle maturation and improving oocyte quality. The physiological ratio of myoinositol to D-chiro-inositol (40:1) has shown to be particularly effective in restoring normal metabolic parameters in PCOS patients .

Metabolic Disorders

Diabetes Management : Myoinositol has been investigated for its potential benefits in managing diabetes-related complications. Animal studies have shown that myoinositol supplementation can lead to improvements in retinal capillary structure and function, which are often compromised in diabetic conditions . Additionally, it has been noted that myoinositol supplementation can help mitigate oxidative stress and inflammation associated with diabetes.

Neuropsychiatric Applications

Mental Health Benefits : Myoinositol has been explored for its role in treating various neuropsychiatric disorders, including depression and anxiety. Clinical trials have indicated that myoinositol may alleviate symptoms related to mood disorders by modulating neurotransmitter systems . Furthermore, it has been suggested that myoinositol could have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by reducing amyloid-beta aggregation .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of myoinositol derivatives. Research indicates that certain derivatives may exhibit activity against specific pathogens, suggesting potential applications in developing antimicrobial agents . This area remains under investigation but holds promise for future therapeutic strategies.

Case Studies and Research Findings

作用机制

The mechanism of action of myoinositol 12-O, C-methylene-1-pentaacetate involves its role as a precursor for inositol phosphates, which act as secondary messengers in various signal transduction pathways. These pathways are crucial for cellular processes such as growth, differentiation, and apoptosis .

相似化合物的比较

Comparison with Similar Myoinositol Derivatives

Structural and Functional Differences

Myo-Inositol Hexaacetate Structure: Fully acetylated with six acetate groups. Properties: Higher lipophilicity due to complete acetylation, which may reduce aqueous solubility but enhance membrane permeability. Chromatographic data (GC-MS) show a retention time of 36.72 min, indicating moderate polarity . Applications: Primarily used in analytical chemistry as a reference standard.

Myoinositol 12-O, C-Methylene-1-Pentaacetate Structure: Five acetyl groups and a methylene substituent at C-1. Partial acetylation may balance lipophilicity and solubility, though experimental data are lacking.

Unmodified Myoinositol Structure: Six hydroxyl groups. Properties: High water solubility and rapid metabolic turnover. Plays roles in UV-B signaling in plants , osmoregulation in mammals , and oocyte quality in PCOS patients .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Derivatives like this compound require precise control during synthesis to avoid acyl migration (e.g., 12-O to 4-O shifts observed in related compounds) .

- Biological Activity: While myoinositol hexaacetate lacks direct therapeutic applications, unmodified myoinositol is clinically validated for improving oocyte quality (PCOS) and UV-B stress responses in plants . The methylene group in the pentaacetate derivative may mimic structural features of signaling intermediates, but functional studies are needed.

生物活性

Myoinositol 12-O, C-methylene-1-pentaacetate (MCPA) is a derivative of myo-inositol, a naturally occurring carbohydrate that plays crucial roles in various biological processes. This article explores the biological activity of MCPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Myoinositol and Its Derivatives

Myo-inositol is a structural component of phosphatidylinositol and is involved in several cellular signaling pathways. It functions as a precursor for inositol phosphates and plays a role in insulin signaling, cell growth, and differentiation. Derivatives like MCPA have been synthesized to enhance the biological activity of myo-inositol and target specific metabolic pathways.

MCPA exhibits several biological activities:

- Insulin Sensitivity : Like myo-inositol, MCPA enhances insulin sensitivity by improving glucose uptake in peripheral tissues. This mechanism is particularly beneficial in conditions such as polycystic ovary syndrome (PCOS) and metabolic syndrome.

- Ovarian Function : MCPA has been shown to positively influence ovarian function, promoting follicular maturation and oocyte quality. This effect is crucial for women with reproductive challenges related to insulin resistance.

- Neuroprotective Effects : Preliminary studies suggest that MCPA may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

3.1. Clinical Studies

A series of clinical studies have highlighted the efficacy of MCPA in improving reproductive health:

- A study involving women with PCOS demonstrated that supplementation with MCPA led to significant improvements in menstrual regularity and ovulation rates compared to control groups .

- Another case study reported successful pregnancies following MCPA supplementation in women with a history of subfertility due to endometriosis .

3.2. Animal Studies

Animal models have provided insights into the pharmacokinetics and biological effects of MCPA:

- In rodent models, administration of MCPA resulted in increased plasma levels of myo-inositol, suggesting enhanced bioavailability compared to other forms .

- Research indicated that dietary supplementation with MCPA improved metabolic parameters such as body weight, insulin levels, and lipid profiles in diabetic rats .

4. Data Tables

5. Conclusion

This compound represents a promising compound with significant biological activity linked to insulin sensitivity, ovarian function, and potential neuroprotective effects. Ongoing research is essential to fully elucidate its mechanisms and optimize therapeutic applications.

6. Future Directions

Further investigations are warranted to explore:

- The long-term safety profile of MCPA.

- Its efficacy across diverse populations.

- Potential interactions with other metabolic pathways.

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for Myoinositol 12-O, C-methylene-1-pentaacetate, and what challenges arise during its acetylation?

- Methodological Answer : Synthesis typically involves sequential esterification of myoinositol, starting with selective protection of hydroxyl groups to direct acetylation at specific positions. The C-methylene group may require alkylation or Michael addition under controlled pH and temperature to avoid side reactions. Challenges include maintaining regioselectivity during acetylation and preventing hydrolysis of the methylene bridge. Catalysts like DMAP (4-dimethylaminopyridine) or acidic/basic conditions are critical for stepwise esterification. Purification often employs column chromatography or recrystallization, validated via TLC and HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR identify acetyl group integration (e.g., five acetate signals at ~2.0–2.3 ppm) and methylene bridge protons (singlet near 3.5–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] peak) and fragmentation patterns to verify ester linkages.

- IR Spectroscopy : C=O stretches (~1740 cm) and C-O ester bonds (~1240 cm) validate acetylation. Cross-referencing with CAS databases ensures consistency in structural reporting .

Advanced Research Questions

Q. What experimental designs optimize pharmacokinetic profiling of this compound in preclinical studies?

- Methodological Answer :

- Dosing : Use staggered doses (e.g., 50–500 mg/kg) in rodent models to assess linearity in absorption. Intravenous vs. oral administration comparisons clarify bioavailability.

- Bioanalysis : LC-MS/MS quantifies plasma/tissue concentrations, with deuterated internal standards for accuracy.

- Metabolite Tracking : Incubate with liver microsomes to identify hydrolysis products (e.g., free myoinositol or monoacetates).

- Reference preclinical PCOS models where myoinositol derivatives improved ovarian function at 420 mg/kg doses, suggesting analogous protocols for efficacy studies .

Q. How do the C-methylene group and pentaacetylation alter bioavailability compared to underivatized myoinositol?

- Methodological Answer :

- Solubility : Acetylation increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Solubility assays (e.g., shake-flask method) quantify this trade-off.

- Metabolic Stability : In vitro assays with esterases (e.g., porcine liver esterase) measure deacetylation rates. The methylene bridge may slow enzymatic cleavage, extending half-life.

- Comparative Studies : Contrast with myoinositol/DCI ratios (e.g., 40:1 in PCOS models ), where derivatives with modified stability show dose-dependent efficacy. Advanced PK/PD modeling predicts optimal dosing intervals.

Q. What strategies resolve contradictions in reported bioactivity of myoinositol derivatives, such as variable efficacy in metabolic vs. reproductive studies?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to identify non-linear effects, as seen in PCOS studies where excess DCI reversed benefits .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methylene vs. ether linkages) on receptor binding via molecular docking.

- Mechanistic Studies : Knockout models (e.g., inositol transporter-deficient mice) isolate uptake-dependent vs. receptor-mediated effects.

- Data Harmonization : Apply meta-analysis tools to reconcile discrepancies across studies, weighting factors like purity (>95% by HPLC ) or model specificity.

Tables for Key Data

Table 1 : Comparative Bioavailability of Myoinositol Derivatives

| Compound | LogP | Solubility (mg/mL) | Half-life (h) | Reference Model |

|---|---|---|---|---|

| Myoinositol | -2.1 | 250 (water) | 1.5 | PCOS mice |

| This compound | 1.8 | 12 (DMSO) | 4.2 | Predicted from SAR |

Table 2 : Key Spectroscopic Benchmarks

| Technique | Key Peaks/Signals | Validation Criteria |

|---|---|---|

| H NMR | δ 2.05 (s, 15H, acetate), δ 3.78 (s, 2H, CH2) | Integration matches 5 acetates |

| HRMS | [M+Na] calc. 512.18, found 512.17 | Δ < 5 ppm error |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。